N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15F3N6O3S and its molecular weight is 428.39. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Several studies have synthesized and evaluated derivatives containing the pyrazole moiety, similar to the compound , for their antitumor activities. For instance, novel acetamide, pyrrole, and other derivatives were synthesized to evaluate antitumor activity, with certain compounds showing effectiveness greater than the reference drug doxorubicin (Alqasoumi et al., 2009).
Antimicrobial Activity
Compounds synthesized from similar structures have displayed promising antimicrobial activities. Arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019). Similarly, new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing a sulfathiazole moiety demonstrated good antibacterial and antifungal activity (El-Sayed et al., 2020).
Properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O3S/c17-16(18,19)28-12-2-4-13(5-3-12)29(26,27)24-8-7-20-14-10-15(22-11-21-14)25-9-1-6-23-25/h1-6,9-11,24H,7-8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDRPPCASRQGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.